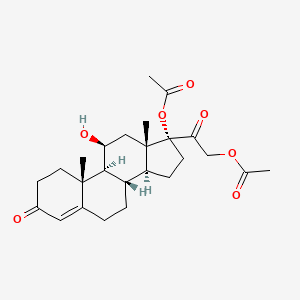

Cortisol 17,21-diacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34O7 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H34O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h11,18-20,22,29H,5-10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 |

InChI Key |

CPKKJYZQIKWTKM-WEXULQILSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cortisol 17,21-diacetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Cortisol 17,21-diacetate, a significant derivative of the primary glucocorticoid hormone, cortisol. This document details the chemical synthesis, purification, and in-depth analytical characterization of this compound, and includes a review of the pertinent biological signaling pathways. The information presented herein is intended to serve as a valuable resource for professionals engaged in steroid research, drug discovery, and development.

Introduction

Cortisol, a steroid hormone produced in the adrenal cortex, plays a crucial role in a wide array of physiological processes, including the regulation of metabolism, immune response, and stress. The chemical modification of cortisol's structure, such as through esterification, can significantly alter its pharmacokinetic and pharmacodynamic properties. This compound is a diester derivative of cortisol, with acetate groups at the C17 and C21 positions. This modification increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered therapeutic efficacy and duration of action. Understanding the precise methods for its synthesis and the comprehensive characterization of its physicochemical properties is fundamental for its application in research and pharmaceutical development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of cortisol. The following protocol is a generalized procedure based on established methods for steroid acetylation.[1]

Experimental Protocol: Acetylation of Cortisol

Materials:

-

Cortisol

-

Acetic anhydride (Ac₂O)

-

Anhydrous pyridine

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve cortisol (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath. To this solution, add acetic anhydride (a molar excess, typically 1.5–2.0 equivalents for each hydroxyl group to be acetylated) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the careful addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure. This step should be repeated several times to ensure complete removal.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by silica gel column chromatography to yield pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are commonly employed.

Spectroscopic Analysis

3.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl at C11) | ~3400 |

| C=O (ester) | ~1745 |

| C=O (ketone at C20) | ~1720 |

| C=O (α,β-unsaturated ketone at C3) | ~1660 |

| C=C (alkene) | ~1615 |

| C-O (ester) | ~1240 |

Note: The expected wavenumbers are based on typical values for similar steroid structures. The IR spectrum for hydrocortisone acetate shows specific absorptions at 3424, 1745, 1721, and 1630 cm⁻¹.[2]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of each proton in the molecule. Key expected signals include:

-

Singlets for the methyl protons.

-

A downfield signal for the olefinic proton.

-

Signals for the protons on the steroid backbone.

-

Characteristic shifts for the protons adjacent to the newly formed acetate groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. Expected chemical shifts are:

-

Signals for the carbonyl carbons of the ketones and esters in the downfield region (170-220 ppm).

-

Signals for the olefinic carbons.

-

A series of signals for the carbons of the steroid nucleus.

-

Signals for the methyl carbons in the upstate region.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₂₅H₃₄O₇), the expected molecular weight is approximately 446.53 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass. The fragmentation pattern can give further structural information.

| Parameter | Value |

| Molecular Formula | C₂₅H₃₄O₇ |

| Molecular Weight | 446.53 g/mol |

| Accurate Mass | 446.2305 |

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the synthesized compound and for quantitative analysis.

Experimental Protocol: HPLC Analysis

-

Column: A reversed-phase column, such as a C18 or C8, is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water is commonly employed. The addition of a small amount of acid (e.g., formic acid) or a buffer (e.g., ammonium acetate) can improve peak shape.

-

Detection: UV detection is suitable, with the wavelength of maximum absorbance for the α,β-unsaturated ketone chromophore typically around 242 nm.[2]

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Injection Volume: 10-20 µL.

The retention time of this compound will be longer than that of cortisol due to its increased lipophilicity. The purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

3.2.2. Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the progress of the synthesis reaction and for preliminary purity assessment.

Experimental Protocol: TLC Analysis

-

Stationary Phase: Silica gel plates (e.g., silica gel 60 F₂₅₄).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). The ratio can be adjusted to achieve good separation.

-

Visualization: The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).

This compound will have a higher Rf value than cortisol due to its lower polarity.

Cortisol Signaling Pathway

Cortisol and its derivatives exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

Caption: Simplified diagram of the glucocorticoid signaling pathway.

Upon entering the cell, cortisol or its derivatives bind to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects of glucocorticoids.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocols and analytical methodologies offer a solid foundation for researchers and drug development professionals working with this and other corticosteroid derivatives. A thorough understanding of the synthesis and physicochemical properties of such compounds is paramount for advancing research in endocrinology and for the development of new therapeutic agents with improved pharmacological profiles.

References

A Technical Comparison of Cortisol 17,21-diacetate and Hydrocortisone Acetate for Drug Development Professionals

An In-depth Guide to Structure, Physicochemical Properties, and Biological Activity

This technical guide provides a comprehensive comparison of Cortisol 17,21-diacetate and Hydrocortisone acetate, two corticosteroid esters derived from cortisol. Tailored for researchers, scientists, and professionals in drug development, this document delves into their structural distinctions, physicochemical characteristics, and relative biological activities, supported by detailed experimental protocols and visual representations of key concepts.

Introduction to Cortisol and its Acetylated Esters

Cortisol (also known as hydrocortisone) is the primary glucocorticoid hormone produced by the adrenal cortex and is essential for a multitude of physiological processes, including metabolism, immune response, and stress regulation.[1] Its potent anti-inflammatory and immunosuppressive properties have made it a cornerstone of therapy for a wide range of inflammatory and autoimmune disorders.[2][3] To modulate its pharmacokinetic and pharmacodynamic properties, cortisol is often chemically modified into ester prodrugs. This guide focuses on two such esters: Hydrocortisone acetate (cortisol 21-acetate) and this compound.

Hydrocortisone acetate, the 21-monoester, is a widely used synthetic corticosteroid valued for its anti-inflammatory and immunosuppressive effects.[4] The addition of the acetate group at the C21 position is intended to increase stability and lipophilicity, thereby prolonging its duration of action compared to the parent hydrocortisone molecule. This compound is a diester with acetate groups at both the C17 and C21 positions. Understanding the structural and functional consequences of this differential acetylation is critical for rational drug design and development.

Structural and Physicochemical Comparison

The key structural difference between the two compounds lies in the degree of acetylation. Hydrocortisone acetate is acetylated only at the 21-hydroxyl group, whereas this compound is acetylated at both the 17-alpha-hydroxyl and the 21-hydroxyl groups.

This structural variance directly impacts their physicochemical properties, as summarized in the table below. The addition of a second acetate group increases the molecular weight and is expected to further increase lipophilicity.

| Property | This compound | Hydrocortisone Acetate (Cortisol 21-acetate) |

| Synonyms | Hydrocortisone 17,21-Diacetate | Cortisol acetate, Hydrocortisone 21-acetate |

| CAS Number | 3517-48-4 | 50-03-3 |

| Molecular Formula | C₂₅H₃₄O₇ | C₂₃H₃₂O₆ |

| Molecular Weight | 446.53 g/mol | 404.50 g/mol |

| Melting Point | Data not available | ~220 °C (with decomposition) |

| Solubility | Data not available | Practically insoluble in water; slightly soluble in ethanol and chloroform |

Biological Activity and Receptor Binding

The biological effects of glucocorticoids are mediated through their binding to the intracellular glucocorticoid receptor (GR).[2] The affinity of a steroid for the GR is a primary determinant of its potency. Esterification of the cortisol molecule significantly alters its binding affinity.

A key study by Solo et al. (1982) quantified the affinity of various cortisol esters for the rat thymus GR relative to cortisol itself. The findings demonstrate that the position of acetylation has opposing effects on receptor binding.[5]

-

21-Acetylation (Hydrocortisone Acetate): Esterification at the C21 position alone leads to a substantial decrease in receptor binding affinity.

-

17α-Acetylation: In contrast, esterification at the C17α position results in an increase in binding affinity.

-

17α,21-Diacetylation: The diester's affinity reflects a combination of these two effects. It is lower than the 17α-monoester but higher than the 21-monoester.[6]

The table below summarizes the quantitative receptor binding data from this study.

| Compound | Position of Acetylation | Relative Binding Affinity (Cortisol = 1.0) |

| Cortisol (Hydrocortisone) | - | 1.0 |

| Hydrocortisone Acetate | 21 | 0.046 |

| Cortisol 17-acetate | 17α | 1.14 |

| This compound | 17α, 21 | 0.036 (for Cortisol 17-acetate, 21-acetate) |

Data adapted from Solo et al., J Med Chem, 1982.[5]

These findings suggest that Hydrocortisone acetate and this compound are prodrugs that likely require in vivo hydrolysis to the parent cortisol molecule to exert significant biological activity at the receptor level. The lower intrinsic affinity of the acetylated forms, particularly at the C21 position, underscores the importance of esterase activity in target tissues for their therapeutic effect.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, a glucocorticoid binds to the GR, which resides in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, causing dissociation of the chaperones and translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex can modulate gene expression through several mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.

-

Transrepression: The GR can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), by direct protein-protein interaction, preventing them from activating the expression of inflammatory genes.[7][8]

Experimental Protocols

The characterization and comparison of corticosteroid analogues involve a standardized set of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the GR by measuring its ability to compete with a high-affinity radiolabeled or fluorescently-labeled ligand.

Protocol: Fluorescence Polarization (FP) Based Assay

-

Reagents and Materials:

-

Full-length human Glucocorticoid Receptor (GR) protein.

-

Fluorescently-labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

GR Screening Buffer (e.g., PanVera® P2814).

-

Dithiothreitol (DTT).

-

Test compounds (this compound, Hydrocortisone acetate) and a known agonist control (e.g., Dexamethasone).

-

384-well, low-volume, black microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a "Complete GR Screening Buffer" containing GR Screening Buffer, Stabilizing Peptide, and DTT on ice.

-

Prepare serial dilutions of the test compounds and control compound in the Complete GR Screening Buffer directly in the microplate (25 µL volume).

-

Prepare a 2X GR/GS Red complex solution by mixing the GR protein and the fluorescent ligand in the Complete GR Screening Buffer. The concentration of the fluorescent ligand should be at or below its Kd for the receptor.

-

Add 25 µL of the 2X GR/GS Red complex to each well containing the test compounds.

-

Include control wells:

-

Negative Control (0% competition): 25 µL buffer + 25 µL 2X GR/GS Red complex.

-

Positive Control (100% competition): 25 µL high concentration unlabeled agonist + 25 µL 2X GR/GS Red complex.

-

-

Incubate the plate in the dark at room temperature for 2-4 hours.

-

Measure the fluorescence polarization in each well using the plate reader.

-

-

Data Analysis:

-

The polarization values will decrease as the test compound competes with the fluorescent ligand for binding to the GR.

-

Plot the polarization values against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value (the concentration of the test compound that causes a 50% reduction in the specific binding of the fluorescent ligand) by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is inversely proportional to the binding affinity.[9]

-

In Vitro Anti-Inflammatory Functional Assay: NF-κB Inhibition

This assay measures the ability of a compound to inhibit the activation of the pro-inflammatory transcription factor NF-κB.

Protocol: NF-κB Reporter Gene Assay

-

Reagents and Materials:

-

A human cell line (e.g., HEK293 or A549) stably transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

Cell culture medium and supplements.

-

An inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α).

-

Test compounds and a known inhibitor control.

-

Luciferase assay reagent and a luminometer.

-

-

Procedure:

-

Seed the reporter cells in a 96-well white, clear-bottom plate and incubate for 18-24 hours.

-

Pre-treat the cells with various concentrations of the test compounds (this compound, Hydrocortisone acetate) for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated control wells.

-

Incubate for an additional 6-8 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

-

Determine the IC₅₀ value for the inhibition of NF-κB activation.

-

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[10][11][12]

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

-

Reagents and Materials:

-

Lambda Carrageenan (1% w/v suspension in sterile saline).

-

Test compounds formulated in a suitable vehicle (e.g., saline with 0.5% Tween 80).

-

Positive control drug (e.g., Indomethacin, 5 mg/kg).

-

Plethysmometer for paw volume measurement.

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the carrageenan injection.

-

Measure the initial volume of the right hind paw of each rat using the plethysmometer (V₀).

-

Induce inflammation by injecting 100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.

-

Measure the paw volume again at several time points post-carrageenan injection, typically every hour for up to 5 hours (Vₜ).

-

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

-

The results will indicate the in vivo anti-inflammatory potency of the compounds.

-

Experimental and Analytical Workflow

A typical workflow for the preclinical comparison of two steroid analogues involves a multi-stage process from initial chemical analysis to in vivo efficacy studies.

Conclusion

The structural distinction between this compound and Hydrocortisone acetate—the presence of an additional acetyl group at the C17 position in the former—has significant implications for their physicochemical properties and biological activity. Quantitative binding assays reveal that while both are likely prodrugs, the pattern of acetylation distinctly influences their intrinsic affinity for the glucocorticoid receptor. Hydrocortisone acetate (21-ester) shows a marked decrease in affinity compared to cortisol, whereas the 17,21-diester has a slightly lower affinity still. This suggests that the rate and extent of in vivo hydrolysis to free cortisol will be a critical determinant of their ultimate therapeutic potency and duration of action. The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation and comparison of these and other novel corticosteroid candidates, facilitating informed decisions in the drug development pipeline.

References

- 1. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 3. Corticosteroid - Wikipedia [en.wikipedia.org]

- 4. Hydrocortisone 21-acetate, Glucocorticoid anti-inflammatory agent (CAS 50-03-3) | Abcam [abcam.com]

- 5. Relative affinity of 17 alpha- and/or 21-esters and 17 alpha, 21-diesters of cortisol for a glucocorticoid receptor from rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physoc.org [physoc.org]

- 8. In Silico Simulation of Corticosteroids Effect on an NFkB- Dependent Physicochemical Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

An In-depth Technical Guide to the Discovery and History of Cortisol 17,21-diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisol, a glucocorticoid steroid hormone, is a cornerstone of physiological regulation, influencing a vast array of metabolic, cardiovascular, immune, and homeostatic functions. Since its isolation and synthesis in the mid-20th century, cortisol and its derivatives have been the subject of intensive research, leading to the development of numerous synthetic corticosteroids with modified therapeutic profiles. Among these derivatives is Cortisol 17,21-diacetate, a di-esterified form of cortisol. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental data related to this compound, tailored for professionals in the fields of research, science, and drug development.

Historical Context: The Dawn of Corticosteroid Research

The journey to understanding and manipulating corticosteroids began in the early 20th century with the investigation of the adrenal glands. The 1930s and 1940s were a period of intense research that saw the isolation and structural elucidation of numerous adrenal steroids by pioneers such as Edward Kendall, Tadeus Reichstein, and Philip Hench.[1] This foundational work culminated in the first synthesis of cortisone in 1948, a landmark achievement that ushered in the era of steroid therapy.[2] The dramatic anti-inflammatory effects of cortisone, first demonstrated in patients with rheumatoid arthritis, spurred further exploration into the synthesis and biological activity of related compounds, including cortisol (hydrocortisone).[3] The 1950s, in particular, were a revolutionary period for clinical endocrinology and steroid research, with the widespread introduction of cortisone for treating various inflammatory conditions and adrenal insufficiency.[3] It was within this dynamic scientific landscape that the synthesis and study of cortisol esters, including its acetylated forms, began.

The Emergence of this compound

While a definitive, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its development can be understood as a logical progression in the broader effort to modify the physicochemical and pharmacokinetic properties of cortisol. The esterification of steroid hormones was a common strategy employed by medicinal chemists to alter characteristics such as solubility, absorption, and duration of action.

The synthesis of cortisol esters, including mono- and di-esters, was actively explored in the 1950s. Patents from this era describe general methods for the preparation of hydrocortisone-17,21-diesters, indicating that the chemical synthesis of such compounds was within the technical capabilities of the time.[4] These methods typically involved the reaction of hydrocortisone with an appropriate acylating agent, such as an acid anhydride or acid chloride, in the presence of a base like pyridine.[4] The synthesis of a diacetate from dextropregnenolone, as an intermediate in a multi-step synthesis, has also been described, showcasing the chemical feasibility of producing such di-acetylated steroid structures.[5]

Physicochemical and Analytical Data

A comprehensive understanding of a compound's properties is crucial for its application in research and drug development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C25H34O7 | |

| Molecular Weight | 446.53 g/mol | [1] |

| CAS Number | 81968-66-3 | [1] |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11-acetyloxy-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |

Table 2: Analytical Data for Cortisol and its Acetates

| Analyte | Analytical Method | Key Parameters & Results | Reference |

| Cortisol | UHPLC-MS/MS | Precursor Ion (m/z): 363.2; Product Ion (m/z): 121.2 | |

| Cortisol 21-acetate | 1H NMR (CDCl3, 400 MHz) | δ 5.69 (s, 1H), 5.03 (d, J= 17.6 Hz, 1H), 4.85 (d, J = 17.6 Hz, 1H), 4.51-4.44 (brs, 1H), 0.97 (s, 3H) | |

| Cortisone | Mass Spectrometry (EI) | Molecular Ion (m/z): 360 |

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific research. This section provides methodologies for the synthesis and analysis of cortisol esters, based on established chemical principles and published methods.

Synthesis of Hydrocortisone 17,21-diesters (General Procedure)

This protocol is adapted from patent literature describing the synthesis of hydrocortisone diesters.[4]

Materials:

-

Hydrocortisone-17-alkanoate (e.g., hydrocortisone-17-propionate)

-

Absolute pyridine

-

Acetic anhydride

-

Ice

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

Benzine (boiling range 60-80°C)

Procedure:

-

Dissolve the starting hydrocortisone-17-alkanoate (e.g., 3 g) in absolute pyridine (e.g., 5 ml).

-

Cool the solution in an ice bath to 0°C.

-

Add acetic anhydride (e.g., 5 ml) to the cooled solution.

-

Stir the mixture for 2 hours under ice cooling.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Add ice (e.g., 50 ml) to the reaction mixture. An oil will precipitate.

-

Digest the precipitated oil three times with water (e.g., 50 ml each).

-

Dissolve the oil in methanol (e.g., 50 ml) and remove the solvent in vacuo to eliminate pyridine residues. Repeat this step several times.

-

Purify the crude product by fractionation on a silica gel column using a suitable eluent (e.g., chloroform/3% methanol).

-

Crystallize the purified product from a suitable solvent (e.g., benzine) to obtain the pure hydrocortisone-17-alkanoate-21-acetate.

Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This protocol provides a general framework for the analysis of corticosteroids, which can be adapted for this compound.

Instrumentation:

-

UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

-

Precursor and Product Ions: These need to be determined specifically for this compound by infusing a standard solution into the mass spectrometer. For cortisol, a common transition is m/z 363.2 → 121.2. The diacetate would have a different precursor ion.

-

Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Extract the analyte from the sample matrix (e.g., plasma, serum) using an organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

-

Solid-Phase Extraction (SPE): Alternatively, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection.

Signaling Pathways and Biological Activity

Cortisol and its derivatives exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

Glucocorticoid Receptor Signaling Pathway

Upon entering a target cell, cortisol binds to the cytosolic GR, which is typically complexed with heat shock proteins (HSPs). This binding event causes a conformational change in the GR, leading to the dissociation of the HSPs. The activated cortisol-GR complex then translocates to the nucleus, where it can modulate gene expression in two primary ways:

-

Transactivation: The cortisol-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The cortisol-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes.

The esterification of cortisol at the 17 and 21 positions in this compound is expected to render the molecule inactive until the acetate groups are cleaved by esterases in the body, releasing the active cortisol. This prodrug approach can influence the pharmacokinetic profile of the drug, potentially leading to a more sustained release of cortisol and a prolonged duration of action.

Anti-inflammatory Activity

The anti-inflammatory potency of corticosteroids is a key determinant of their therapeutic utility. While specific quantitative data for the anti-inflammatory activity of this compound is scarce, the potency of cortisol esters is generally related to their lipophilicity and rate of hydrolysis to the active parent compound. It is hypothesized that the diacetate ester would exhibit a different pharmacokinetic profile compared to cortisol or its mono-esters, potentially leading to altered potency and duration of effect. Comparative studies with other cortisol esters have shown that the length of the ester chain can influence the rate of hydrolysis and, consequently, the anti-inflammatory activity.[6]

Experimental and Synthetic Workflows

The synthesis and analysis of this compound follow a logical progression of chemical reactions and analytical verifications.

Conclusion

This compound represents an early example of the chemical modification of a natural steroid hormone to potentially alter its therapeutic properties. While its specific history is intertwined with the broader development of corticosteroid esters in the mid-20th century, the principles of its synthesis and mechanism of action are well-established within the field of medicinal chemistry and endocrinology. This technical guide has provided a consolidated resource for researchers and professionals, summarizing the historical context, key data, and experimental methodologies relevant to this compound. Further research to fully characterize its pharmacokinetic and pharmacodynamic profile in comparison to other cortisol esters would be a valuable contribution to the field.

References

- 1. Hydrocortisone 11,21-Diacetate | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA1135253A - Hydrocortisone - 17, 21-diesters and method of the production of same - Google Patents [patents.google.com]

- 5. Hydrocortisone synthesis - chemicalbook [chemicalbook.com]

- 6. Comparative toxicity study of hydrocortisone 17-butyrate 21-propionate (HBP) ointment and other topical corticosteroids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cortisol 17,21-diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisol 17,21-diacetate is a synthetic derivative of cortisol, the primary glucocorticoid hormone produced by the adrenal cortex. As a member of the corticosteroid class of drugs, it is anticipated to possess potent anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of the available scientific literature on this compound, covering its chemical and physical characteristics, synthesis, analytical methodologies, and its presumed pharmacological effects based on its structural relationship to cortisol. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of steroidal anti-inflammatory agents.

Chemical and Physical Properties

This compound, also known as hydrocortisone 17,21-diacetate, is a white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3517-48-4 | [1] |

| Molecular Formula | C25H34O7 | [1] |

| Molecular Weight | 446.53 g/mol | [1] |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-17-(acetyloxy)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in chloroform |

Synthesis

The synthesis of this compound typically involves the esterification of cortisol at the C-17 and C-21 positions. A general method for the preparation of hydrocortisone-17,21-diesters has been described in the patent literature. This process involves a two-step reaction. First, the 17-monoester is formed, followed by acetylation of the 21-hydroxyl group.

Experimental Protocol: Synthesis of a Hydrocortisone-17,21-diester (Example)

This protocol is adapted from a patented method for a related diester and provides a likely route for the synthesis of this compound.

Step 1: Formation of Hydrocortisone-17-propionate

A detailed protocol for the selective esterification at the 17-position is outlined in the patent literature. This step is crucial for achieving the desired diester.

Step 2: Acetylation of the 21-hydroxyl group

-

Dissolve 3 g of the hydrocortisone-17-monoester in 5 ml of absolute pyridine.

-

Cool the solution in an ice bath to 0°C.

-

Add 5 ml of acetic anhydride to the cooled solution.

-

Stir the mixture for 2 hours under ice cooling.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Add 50 ml of ice to the mixture. The precipitated oil is then digested three times with 50 ml of water.

-

The product is dissolved several times in 50 ml of methanol, and the solvent is removed in vacuo to eliminate pyridine residues.

-

The resulting raw diester is purified by column chromatography on silica gel using a suitable eluent, such as chloroform with 3% methanol.

-

Crystallization from a suitable solvent system, like benzine, yields the pure hydrocortisone-17,21-diester.

Analytical Methodology

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

A validated HPLC-DAD method for the detection and quantification of cortisol and corticosterone in plasma provides a strong basis for developing a method for this compound.

-

Chromatographic System: A standard HPLC system equipped with a C8 or C18 reversed-phase column.

-

Mobile Phase: A mixture of HPLC-grade water and acetonitrile (e.g., 35% v/v acetonitrile), with the pH adjusted to approximately 3.36.

-

Detection: Diode-array detection at a wavelength of 245 nm.

-

Flow Rate: 1 ml/min.

-

Sample Preparation: Liquid-liquid extraction of the sample (e.g., plasma) with a suitable organic solvent like ethyl acetate. An internal standard, such as dexamethasone, should be used for accurate quantification.

-

Validation: The method should be validated according to established guidelines for linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, recovery, and stability.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For higher sensitivity and selectivity, a UHPLC-MS/MS method is recommended. Numerous methods have been developed for the simultaneous measurement of multiple steroids, including cortisol, in human plasma.

-

Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer. An Atlantis dC18 column (or equivalent) is a suitable choice.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20.0 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Ionization: Positive ion mode electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog).

-

Sample Preparation: Protein precipitation followed by liquid-liquid or solid-phase extraction.

-

Validation: Full method validation is required to ensure reliable and accurate quantification.

Pharmacology and Mechanism of Action

Direct pharmacological studies on this compound are limited in the publicly available literature. However, as an ester prodrug of cortisol, its biological activity is expected to be mediated by the in vivo hydrolysis of the ester groups to release the active parent compound, cortisol.

Presumed Mechanism of Action: Glucocorticoid Receptor Agonism

Cortisol exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

The binding of cortisol to the GR in the cytoplasm leads to the dissociation of heat shock proteins (HSPs), allowing the activated GR to dimerize and translocate to the nucleus. In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins (e.g., lipocortin-1) and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Metabolic Fate

It is highly probable that this compound undergoes hydrolysis in vivo, catalyzed by esterases present in plasma and tissues, to release cortisol and acetic acid. The rate of hydrolysis of cortisol esters has been shown to be dependent on the chain length of the ester group, which can influence the duration of action. The released cortisol then follows its known metabolic pathways, primarily in the liver, which include reduction, oxidation, and hydroxylation, followed by conjugation with glucuronic acid or sulfate for excretion in the urine.

Potential Therapeutic Applications

Based on the anti-inflammatory and immunosuppressive actions of cortisol, this compound could potentially be developed for the treatment of a wide range of conditions, including:

-

Dermatological Disorders: Eczema, psoriasis, and other inflammatory skin conditions.

-

Rheumatic Diseases: Rheumatoid arthritis and other autoimmune disorders.

-

Allergic Reactions: Severe allergic reactions and asthma.

-

Ophthalmic Inflammation: Inflammatory conditions of the eye.

The diester formulation may offer advantages in terms of lipophilicity and skin penetration for topical applications.

Toxicology and Safety

Specific toxicological data for this compound is not available. However, the safety profile is expected to be similar to that of other corticosteroids. The potential for adverse effects is dependent on the dose, duration of treatment, and route of administration.

Potential Adverse Effects Associated with Corticosteroid Use:

-

Local (Topical Application): Skin thinning (atrophy), striae, telangiectasia, and acneiform eruptions.

-

Systemic (following significant absorption or oral/parenteral administration):

-

Endocrine/Metabolic: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis, Cushing's syndrome, hyperglycemia, and osteoporosis.

-

Cardiovascular: Hypertension and fluid retention.

-

Immunologic: Increased susceptibility to infections.

-

Ophthalmic: Glaucoma and cataracts.

-

Psychiatric: Mood changes, insomnia, and psychosis.

-

A Safety Data Sheet (SDS) for the related compound, hydrocortisone 21-acetate, indicates that it may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2]

Experimental Workflows

Synthesis and Purification Workflow

Bioanalytical Workflow for Quantification in Plasma

Conclusion

This compound is a synthetic corticosteroid with potential therapeutic applications as an anti-inflammatory and immunosuppressive agent. While direct pharmacological and toxicological data are scarce, its properties can be largely inferred from its close structural relationship to cortisol. It is anticipated to function as a prodrug, releasing cortisol upon in vivo hydrolysis. The synthesis and analytical methods for this compound can be reasonably extrapolated from established procedures for related corticosteroids. Further research is warranted to fully characterize the pharmacokinetic profile, efficacy, and safety of this compound to establish its potential clinical utility. This guide provides a foundational understanding for researchers and drug development professionals interested in this compound.

References

physicochemical properties of Cortisol 17,21-diacetate

An In-depth Technical Guide to the Physicochemical Properties of Cortisol 17,21-diacetate

Introduction

This compound, also known as Hydrocortisone 17,21-diacetate, is a synthetic ester of cortisol, a primary glucocorticoid hormone.[1] As a corticosteroid, it is utilized for its anti-inflammatory and immunosuppressive properties. The addition of the two acetate groups at the C17 and C21 positions modifies the parent compound's physicochemical properties, such as its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visualization of relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for formulation development, quality control, and understanding its biological activity. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |

| Synonyms | Hydrocortisone 17,21-Diacetate, Pregn-4-ene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11β)- | [1] |

| CAS Number | 3517-48-4 | [1][2] |

| Molecular Formula | C25H34O7 | [1][3] |

| Molecular Weight | 446.533 g/mol | [1][3] |

| Accurate Mass | 446.23 Da | [1] |

| Physical Form | Powder | (for related Cortisone 21-acetate) |

| Melting Point | Data for the diacetate is not readily available. For comparison, the related compound Cortisone 21-acetate has a melting point of 237-240 °C. Hydrocortisone acetate has a melting point of 212 - 220 °C (with decomposition).[4] | |

| Solubility | Specific quantitative data for this compound is limited. However, corticosteroids are generally poorly soluble in water.[5] For comparison, Hydrocortisone acetate is practically insoluble in water, slightly soluble in methanol and chloroform.[4] Cortisone 21-acetate is soluble in chloroform (50 mg/mL). | |

| Stability | Corticosteroids like cortisol can degrade over time, with stability being dependent on temperature. For long-term stability, storage at 4 °C or below is recommended.[6][7] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)

-

Sample Preparation: A small amount of the dry this compound powder is introduced into a glass capillary tube (closed at one end). The sample is packed down tightly to a height of 2.5-3.5 mm by tapping the tube on a hard surface or by dropping it through a long glass tube.[8][9]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus (like a Mel-Temp) or attached to a thermometer and immersed in an oil bath (Thiele tube).

-

Initial Determination (Rapid Run): To find the approximate melting range, the sample is heated rapidly (e.g., at a ramp rate of 10-20 °C/minute).[9]

-

Precise Determination (Slow Run): A new sample is prepared. The apparatus is heated to a temperature approximately 5-10 °C below the approximate melting point found in the rapid run.[9] The heating rate is then slowed to about 1-2 °C per minute to allow for thermal equilibrium.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point of the substance.[8]

-

Calibration: The accuracy of the apparatus's thermometer should be regularly checked using certified reference standards with known melting points.[8]

Solubility Determination

Solubility data is vital for predicting a drug's dissolution rate and bioavailability. The Biopharmaceutics Classification System (BCS) provides a framework for these determinations.

Methodology: Equilibrium Solubility Method (Shake-Flask)

-

Medium Preparation: Solubility is typically determined in various aqueous media to simulate physiological conditions, such as hydrochloric acid buffer (pH 1.2), phosphate buffer (pH 6.8), and distilled water.[10] Organic solvents relevant to formulation and analysis (e.g., methanol, ethanol, chloroform) are also used.

-

Sample Addition: An excess amount of this compound powder is added to a known volume of the selected solvent in a flask or vial. This ensures that a saturated solution is formed.[10]

-

Equilibration: The flasks are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37 °C for BCS studies) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10] Sonication may be used initially to aid in dispersing the solid.[10]

-

Sample Processing: After equilibration, the suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Mandatory Visualization

The following diagrams illustrate a key experimental workflow and a fundamental biological pathway relevant to this compound.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. TRC-C696365-100MG | this compound [3517-48-4] Clinisciences [clinisciences.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thinksrs.com [thinksrs.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. scielo.br [scielo.br]

- 11. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cortisol 17,21-Diacetate: A Technical Examination of Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction between Cortisol 17,21-diacetate and the glucocorticoid receptor (GR). It provides a comprehensive overview of its binding affinity, the experimental methodologies used for its determination, and the subsequent signaling cascades.

Glucocorticoid Receptor Binding Affinity of Cortisol Esters

The binding affinity of corticosteroids to the glucocorticoid receptor is a critical determinant of their potency. Esterification of the cortisol molecule at positions 17 and 21 significantly modifies its affinity for the GR. The following table summarizes the relative binding affinity (RBA) of this compound and related cortisol esters, with cortisol as the reference compound (RBA = 1).

| Compound | Relative Binding Affinity (RBA) vs. Cortisol |

| Cortisol | 1.00 |

| Cortisol 21-acetate | 0.046[1] |

| Cortisol 17-acetate | 1.14[1] |

| This compound | 0.036 [1] |

| Cortisol 17-acetate 21-propionate | 0.093[1] |

| Cortisol 17-acetate 21-butyrate | 0.152[1] |

| Cortisol 17-acetate 21-valerate | 0.272[1] |

| Cortisol 17-valerate 21-acetate | 0.76[1] |

| Cortisol 17-valerate 21-propionate | 1.17[1] |

| Cortisol 17-valerate 21-butyrate | 1.33[1] |

Table 1: Relative binding affinity of various cortisol esters to the rat thymus glucocorticoid receptor. Data is derived from competitive binding assays with [3H]dexamethasone.

The data indicates that diesterification at both the 17α and 21 positions, as seen in this compound, results in a significant decrease in binding affinity compared to cortisol.[1] Esterification of the 21-hydroxyl group generally leads to a reduction in affinity, whereas esterification at the 17α-hydroxyl group can maintain or even increase affinity.[1] The combined effect in the diacetate derivative demonstrates a substantial reduction in its ability to bind to the glucocorticoid receptor.[1]

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on the key experiments cited.

Competitive Glucocorticoid Receptor Binding Assay

This protocol outlines the steps for a competitive binding assay using rat thymus cytosol as the source of glucocorticoid receptors and [3H]dexamethasone as the radioligand.

2.1.1. Materials and Reagents

-

Adrenalectomized male Sprague-Dawley rats

-

[1,2,4-³H]Dexamethasone (specific activity 20-40 Ci/mmol)

-

Unlabeled dexamethasone

-

This compound and other test compounds

-

Tris-HCl buffer (pH 7.4)

-

EDTA

-

Dithiothreitol (DTT)

-

Molybdate

-

Dextran-coated charcoal

-

Scintillation cocktail

-

Bovine serum albumin (BSA)

2.1.2. Preparation of Rat Thymus Cytosol

-

Euthanize adrenalectomized rats and immediately excise the thymus glands.

-

Homogenize the thymus tissue in a cold buffer solution (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10 mM molybdate, and 1 mM DTT).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to an ultracentrifuge and centrifuge at a high speed (e.g., 105,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.

-

The resulting supernatant is the cytosol, which contains the soluble glucocorticoid receptors. Determine the protein concentration of the cytosol using a standard method, such as the Bradford or Lowry assay.

2.1.3. Competitive Binding Assay Procedure

-

Prepare a series of dilutions of the unlabeled test compounds (e.g., this compound) and a standard (unlabeled dexamethasone) in the assay buffer.

-

In a set of microcentrifuge tubes, add a fixed amount of the rat thymus cytosol.

-

To each tube, add a known concentration of [3H]dexamethasone (typically at a concentration close to its Kd for the receptor).

-

Add the varying concentrations of the unlabeled test compounds or the standard to the respective tubes. Include tubes with only [3H]dexamethasone (total binding) and tubes with [3H]dexamethasone and a large excess of unlabeled dexamethasone (non-specific binding).

-

Incubate the tubes at 0-4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from free radioligand by adding a dextran-coated charcoal suspension to each tube. The charcoal adsorbs the free [3H]dexamethasone.

-

Incubate for a short period (e.g., 10 minutes) with occasional vortexing.

-

Centrifuge the tubes to pellet the charcoal.

-

Transfer an aliquot of the supernatant (containing the bound [3H]dexamethasone) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

2.1.4. Data Analysis

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [3H]dexamethasone binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

The relative binding affinity (RBA) can be calculated using the following formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100

Glucocorticoid Receptor Signaling Pathways

Upon binding of an agonist like cortisol, the glucocorticoid receptor initiates a cascade of events that ultimately modulate gene expression. This can occur through both genomic and non-genomic pathways.

Classical (Genomic) Signaling Pathway

The genomic pathway involves the translocation of the activated GR to the nucleus and its direct or indirect interaction with DNA to regulate gene transcription. This process typically occurs over minutes to hours.

References

In Vivo Effects of Cortisol 17,21-diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisol 17,21-diacetate, a synthetic di-ester of hydrocortisone, belongs to the glucocorticoid class of steroid hormones. These agents are renowned for their potent anti-inflammatory and immunosuppressive properties, making them valuable therapeutic agents for a range of conditions. The addition of acetate esters at the C17 and C21 positions modifies the parent molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially altering its potency and duration of action in vivo. This technical guide provides an in-depth overview of the anticipated in vivo effects of this compound, drawing upon data from closely related hydrocortisone esters and the well-established pharmacology of glucocorticoids.

Mechanism of Action: Glucocorticoid Receptor Signaling

The primary mechanism of action for this compound, following its hydrolysis to active cortisol, is through the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor.[1][2] The signaling cascade is a multi-step process.[3]

First, due to its lipophilic nature, the steroid diffuses across the cell membrane and binds to the GR in the cytoplasm, which is part of a multiprotein complex.[3] This binding event triggers a conformational change in the GR, leading to its dissociation from the chaperone proteins and its activation. The activated hormone-receptor complex then translocates into the nucleus.

Within the nucleus, the complex can modulate gene expression in two principal ways:

-

Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction upregulates the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]

-

Transrepression: The GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by interacting with and inhibiting other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of the inflammatory response.[2]

These genomic actions ultimately lead to the wide-ranging anti-inflammatory, immunosuppressive, and metabolic effects of glucocorticoids.

Glucocorticoid Receptor Signaling Pathway

Pharmacokinetics

| Parameter | Hydrocortisone | Hydrocortisone Esters (General) | Reference |

| Oral Bioavailability | High | Variable, depends on ester and formulation | [4][5] |

| Plasma Half-life (Cortisol) | ~90 minutes | Ester form may have a longer apparent half-life due to slow conversion to cortisol | [6] |

| Metabolism | Primarily hepatic (reduction and conjugation) | Ester hydrolysis followed by cortisol metabolism | [7][8] |

| Excretion | Mainly renal as metabolites | Similar to cortisol | [9] |

In Vivo Anti-inflammatory Effects

The anti-inflammatory potency of glucocorticoids is a hallmark of their therapeutic utility. In vivo models are crucial for quantifying this activity.

Experimental Models of Inflammation

Standard animal models used to assess the anti-inflammatory effects of corticosteroids include:

-

Carrageenan-Induced Paw Edema: This model assesses the acute inflammatory response. An inflammatory agent (carrageenan) is injected into the paw of a rodent, inducing edema. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.[10]

-

Croton Oil-Induced Ear Edema: Topical application of croton oil to a mouse's ear induces a localized inflammatory response, characterized by increased ear thickness. The efficacy of topically applied corticosteroids is measured by the reduction in ear swelling.[10]

-

Cotton Pellet Granuloma: This model evaluates the chronic inflammatory response. A sterile cotton pellet is implanted subcutaneously in a rat, leading to the formation of granulomatous tissue. The anti-inflammatory effect is determined by the reduction in the dry weight of the granuloma in treated animals.[10]

Quantitative Data from a Related Compound: Hydrocortisone 17-butyrate 21-propionate (HBP)

A study on HBP, a different double-ester of hydrocortisone, provides comparative data on its anti-inflammatory and systemic effects in rats.

| Effect | Hydrocortisone 17-butyrate 21-propionate (HBP) | Betamethasone 17-valerate (BV) | Hydrocortisone 17-butyrate (HB) | Reference |

| Topical Anti-inflammatory Activity | More potent than BV and HB | - | - | [10] |

| Systemic Anti-inflammatory Activity | Less potent than BV, similar to HB | - | - | [10] |

| Thymolytic Activity (Systemic effect) | Less potent than BV, similar to HB | - | - | [10] |

This data suggests that esterification can enhance topical anti-inflammatory activity while potentially maintaining a lower systemic effect profile compared to more potent glucocorticoids like betamethasone valerate.[10]

In Vivo Metabolic Effects

Glucocorticoids have profound effects on carbohydrate, protein, and lipid metabolism.[11] These effects are generally dose-dependent and become more pronounced with systemic administration and prolonged use.

Key Metabolic Effects

-

Carbohydrate Metabolism: Glucocorticoids increase hepatic gluconeogenesis and decrease peripheral glucose utilization, which can lead to hyperglycemia.[11]

-

Protein Metabolism: They promote protein catabolism, leading to muscle wasting and thinning of the skin with long-term use.

-

Lipid Metabolism: Glucocorticoids stimulate lipolysis but also promote the redistribution of fat, leading to central obesity, "moon face," and "buffalo hump."

Quantitative Data from a Comparative Study: Cortisone Acetate vs. Hydrocortisone

A study comparing the metabolic effects of switching patients from cortisone acetate (which is converted to hydrocortisone in vivo) to an equivalent dose of hydrocortisone provides valuable quantitative data on the metabolic impact of glucocorticoid replacement therapy.[7]

| Parameter | Change after switching from Cortisone Acetate to Hydrocortisone | P-value | Reference |

| Body Weight | +1.2 kg | < 0.05 | [7] |

| Waist Circumference | +2.9 cm | < 0.001 | [7] |

| Body Fat | +1.3 kg | < 0.001 | [7] |

| Glycated Hemoglobin (HbA1c) | +0.3% | < 0.05 | [7] |

| HDL Cholesterol | +0.2 mmol/L | < 0.001 | [7] |

| Diastolic Blood Pressure | Increased | - | [7] |

These findings indicate that even at replacement doses, glucocorticoids can have significant metabolic consequences.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (150-200 g).

-

Groups:

-

Control (vehicle)

-

This compound (various doses)

-

Reference drug (e.g., Indomethacin)

-

-

Procedure:

-

Administer the test compounds intraperitoneally or orally 1 hour before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Carrageenan-Induced Paw Edema Workflow

Metabolic Study in Rats

-

Animals: Male Sprague-Dawley rats.

-

Groups:

-

Control (vehicle)

-

This compound (low dose)

-

This compound (high dose)

-

-

Procedure:

-

Administer the test compound daily for a specified period (e.g., 14 or 28 days) via subcutaneous injection or oral gavage.

-

Monitor body weight and food intake daily.

-

At the end of the study, collect blood samples for analysis of glucose, insulin, triglycerides, and cholesterol.

-

Harvest and weigh key organs (liver, adrenal glands, thymus, spleen).

-

-

Data Analysis: Compare the measured parameters between the treated and control groups using appropriate statistical tests.

Conclusion

This compound is expected to exhibit the characteristic in vivo effects of a potent glucocorticoid, including significant anti-inflammatory and metabolic activities. The di-ester formulation may enhance its lipophilicity, potentially leading to improved topical absorption and a modified pharmacokinetic profile compared to unmodified hydrocortisone. While specific quantitative data for this particular ester are limited in recent literature, the established pharmacology of glucocorticoids and data from related esters provide a strong basis for predicting its biological actions. Further in vivo studies are warranted to precisely define the pharmacokinetics, pharmacodynamics, and therapeutic index of this compound for various routes of administration and clinical applications.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. What is Hydrocortisone Acetate used for? [synapse.patsnap.com]

- 3. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. research.rug.nl [research.rug.nl]

- 7. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cortisol metabolism in vitro--II. Species difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. [Pharmacological study on hydrocortisone 17-butyrate 21-propionate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Cortisol 17,21-diacetate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisol 17,21-diacetate is a synthetic ester of cortisol, the primary glucocorticoid hormone in humans. While less commonly studied than cortisol itself, its esterified form offers potential advantages in terms of stability and cellular uptake. In cell culture experiments, this compound is presumed to act as a prodrug, being hydrolyzed by intracellular esterases to release active cortisol. These application notes provide a comprehensive guide to using this compound in in vitro studies, covering its mechanism of action, experimental protocols, and data interpretation.

Glucocorticoids, including cortisol, are crucial regulators of a wide array of physiological processes, including metabolism, inflammation, and immune responses.[1][2] They exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4] Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the expression of target genes.[3][5] This modulation can either be activation (transactivation) or repression (transrepression) of gene expression.[3]

Mechanism of Action

This compound, due to its increased lipophilicity from the acetate groups, is expected to readily cross the cell membrane. Once inside the cell, it is hypothesized that cellular esterases hydrolyze the ester bonds at the C17 and C21 positions, releasing free cortisol. This free cortisol then binds to the cytosolic glucocorticoid receptor (GR), which is held in an inactive complex with heat shock proteins (Hsp).[6] Ligand binding induces a conformational change in the GR, causing the dissociation of the Hsp chaperone proteins.[1] The activated cortisol-GR complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.[3][5]

Figure 1. Proposed mechanism of action for this compound.

Data Presentation

The following tables summarize hypothetical quantitative data based on typical results from cell culture experiments with glucocorticoids like cortisol. These are intended to serve as examples, and actual results may vary depending on the cell type and experimental conditions.

Table 1: Dose-dependent inhibition of inflammatory cytokine secretion.

| Treatment | Concentration (nM) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |

|---|---|---|---|

| Vehicle Control | 0 | 1500 ± 120 | 2000 ± 150 |

| This compound | 1 | 1250 ± 100 | 1700 ± 130 |

| This compound | 10 | 800 ± 70 | 1100 ± 90 |

| This compound | 100 | 400 ± 50 | 550 ± 60 |

| This compound | 1000 | 250 ± 30 | 300 ± 40 |

Data are presented as mean ± standard deviation.

Table 2: Time-course of glucocorticoid-induced gene expression.

| Time (hours) | GILZ mRNA (fold change) | FKBP5 mRNA (fold change) |

|---|---|---|

| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 2 | 3.5 ± 0.4 | 2.8 ± 0.3 |

| 4 | 8.2 ± 0.9 | 6.5 ± 0.7 |

| 8 | 15.6 ± 1.8 | 12.1 ± 1.3 |

| 24 | 10.3 ± 1.2 | 8.9 ± 1.0 |

Cells were treated with 100 nM this compound. Data are presented as mean fold change relative to vehicle control ± standard deviation.

Experimental Protocols

A. Preparation of Stock Solutions

-

Solubility: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO or 100% ethanol.

-

To prepare a 10 mM stock solution of this compound (Molecular Weight: 446.53 g/mol ), dissolve 4.47 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

B. Cell Culture Treatment Protocol

-

Cell Seeding: Plate cells at the desired density in appropriate cell culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in a serum-free or low-serum cell culture medium to achieve the desired final concentrations.

-

It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO ≤ 0.1%) across all treatments, including the vehicle control.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Wash the cells once with sterile phosphate-buffered saline (PBS).

-

Add the prepared working solutions of this compound or vehicle control to the respective wells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Figure 2. General experimental workflow for cell-based assays.

C. Key Experiments

1. Anti-inflammatory Activity Assay (Cytokine Release)

This experiment assesses the ability of this compound to suppress the production of pro-inflammatory cytokines.

-

Cell Type: Macrophages (e.g., RAW 264.7), peripheral blood mononuclear cells (PBMCs), or other immune cells.

-

Protocol:

-

Seed cells and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

2. Glucocorticoid Receptor Nuclear Translocation Assay

This assay visually confirms the activation of the GR signaling pathway.

-

Cell Type: Any cell line endogenously or exogenously expressing the glucocorticoid receptor (e.g., A549, HEK293).

-

Protocol:

-

Seed cells on glass coverslips or in imaging-compatible plates.

-

Treat cells with this compound (e.g., 100 nM) for a short period (e.g., 30-60 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Incubate with a primary antibody specific for the glucocorticoid receptor.

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the subcellular localization of the GR using fluorescence microscopy. In untreated cells, the GR will be predominantly cytoplasmic, while in treated cells, it will translocate to the nucleus.

-

3. Gene Expression Analysis (qPCR)

This experiment quantifies the effect of this compound on the expression of glucocorticoid-responsive genes.

-

Cell Type: Any cell type responsive to glucocorticoids.

-

Protocol:

-

Treat cells with this compound for various time points or at different concentrations.

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., GILZ, FKBP5 as upregulated genes, and NF-κB target genes like IL-8 as downregulated genes) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion